1-(4-methoxyphenyl)-1H-pyrazol-3-amine
Overview
Description
1-(4-Methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at the para position of the phenyl ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The general reaction scheme is as follows:
-
Formation of Hydrazone:
- 4-Methoxyphenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst (e.g., hydrochloric acid) to form the hydrazone intermediate.
- Reaction conditions: Reflux in ethanol for several hours.
-
Cyclization:
- The hydrazone intermediate undergoes cyclization to form this compound.
- Reaction conditions: Continued reflux in ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
-
Reduction:
- Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
-
Substitution:
- Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the methoxy group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.
Major Products:
- Oxidation products: Pyrazole derivatives with oxidized functional groups.
- Reduction products: Reduced pyrazole derivatives.
- Substitution products: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine:
- Explored as a potential lead compound for the development of new therapeutic agents.
- Studied for its effects on various biological pathways and targets.
-
Industry:
- Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
- Employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism of action depends on the specific biological context and target.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
-
1-(4-Methoxyphenyl)-1H-imidazole:
- Similar structure with an imidazole ring instead of a pyrazole ring.
- Exhibits different chemical reactivity and biological activities.
-
1-(4-Methoxyphenyl)-1H-indole:
- Contains an indole ring, leading to distinct chemical and physical properties.
- Used in different applications compared to pyrazole derivatives.
-
1-(4-Methoxyphenyl)-1H-triazole:
- Triazole ring imparts unique chemical properties and reactivity.
- Explored for its potential in medicinal chemistry and material science.
Uniqueness: this compound is unique due to its specific structural features and the presence of the methoxy group, which influences its chemical reactivity and biological activities
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYOZGLXKYWMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587615 | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76091-01-5 | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.